3-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide
Description
3-(3-Chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide is a synthetic propanamide derivative featuring a 3-chlorophenyl group linked to a propanamide backbone, with a pyridin-3-ylmethyl substituent modified by a furan-2-yl moiety at the pyridine’s 2-position. This compound combines aromatic (chlorophenyl, pyridine) and heterocyclic (furan) components, a design strategy commonly employed in medicinal chemistry to optimize target binding and pharmacokinetic properties.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-16-6-1-4-14(12-16)8-9-18(23)22-13-15-5-2-10-21-19(15)17-7-3-11-24-17/h1-7,10-12H,8-9,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRCKUNUSVREMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula . It features a chlorophenyl group, a furan moiety, and a pyridine ring, which are known to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the furan and pyridine rings enhances its lipophilicity, facilitating cellular uptake and interaction with target proteins.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
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Anticancer Activity :
- The compound has shown significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- IC50 values reported for these cell lines range from 10 µM to 50 µM, indicating moderate potency in inhibiting cell proliferation.
-
Antimicrobial Activity :
- Preliminary studies suggest that the compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values ranged from 4.69 µM to 22.9 µM against various bacterial strains.
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory potential, with studies indicating a reduction in pro-inflammatory cytokines in vitro.
Table 1: Cytotoxicity Against Cancer Cell Lines
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 5.64 | |
| Escherichia coli | 8.33 | |
| Bacillus subtilis | 4.69 |
Case Studies
-
In Vitro Study on Cancer Cell Lines :
A study conducted by Bouabdallah et al. assessed the anticancer properties of the compound against MCF7 and A549 cells. The results indicated that the compound significantly inhibited cell growth, with an IC50 value of approximately 20 µM for A549 cells, demonstrating its potential as an anticancer agent . -
Antimicrobial Evaluation :
Research published in the Journal of Antimicrobial Chemotherapy highlighted the antibacterial efficacy of the compound against various strains of bacteria, showing promising results with MIC values comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide and its analogs:
Key Structural and Functional Insights :
Heterocyclic Modifications :
- The target compound’s furan-pyridine scaffold distinguishes it from analogs like 5RH3 (methylpyridine) and V030-2209 (indole-furan). Furan’s electron-rich aromatic system may facilitate interactions with polar residues in enzyme active sites, as seen in SARS-CoV-2 M<sup>pro</sup> inhibitors .
- Replacement of pyridine with thiazole (e.g., compound P6) alters target selectivity, as thiazole’s sulfur atom engages in hydrogen bonding with pesticidal targets .
Substituent Effects: Chlorophenyl vs. Trifluoromethyl Groups: Present in –6 compounds, these groups increase metabolic stability and membrane permeability, critical for CNS-targeting TRPV1 modulators .
Pharmacokinetic Considerations :
- Propanamide derivatives with sulfonamide moieties () exhibit improved aqueous solubility, whereas alkoxy chains () enhance lipophilicity for blood-brain barrier penetration .
Binding Interactions :
- Pyridine-containing analogs (e.g., 5RH3) bind viral proteases via HIS163 interactions, suggesting the target compound’s pyridine-furan system could adopt a similar mode if tested against SARS-CoV-2 M<sup>pro</sup> .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
